![molecular formula C15H13CuN5O6 B12888156 [3-(6-Methyl-2-pyridinyl)-1-isoquinolinamine-N2,N3]bis(nitrato-O)copper](/img/structure/B12888156.png)
[3-(6-Methyl-2-pyridinyl)-1-isoquinolinamine-N2,N3]bis(nitrato-O)copper
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(6-Methyl-2-pyridinyl)-1-isoquinolinamine-N2,N3]bis(nitrato-O)copper is a complex copper compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a copper center coordinated with nitrato groups and a ligand derived from 6-methyl-2-pyridinyl and 1-isoquinolinamine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(6-Methyl-2-pyridinyl)-1-isoquinolinamine-N2,N3]bis(nitrato-O)copper typically involves the reaction of copper nitrate with 3-(6-methyl-2-pyridinyl)-1-isoquinolinamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired complex. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include the use of larger reaction vessels, precise control of reaction parameters, and purification techniques such as recrystallization or chromatography to ensure the quality of the final product.
化学反应分析
Types of Reactions
[3-(6-Methyl-2-pyridinyl)-1-isoquinolinamine-N2,N3]bis(nitrato-O)copper can undergo various chemical reactions, including:
Oxidation: The copper center can participate in oxidation reactions, potentially forming higher oxidation state species.
Reduction: The compound can be reduced under appropriate conditions, leading to the formation of lower oxidation state copper species.
Substitution: Ligand substitution reactions can occur, where the nitrato groups or the ligand can be replaced by other coordinating species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., phosphines, amines). The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield copper(II) complexes, while reduction reactions could produce copper(I) species. Ligand substitution reactions can result in a variety of new copper complexes with different ligands.
科学研究应用
Chemistry
In chemistry, [3-(6-Methyl-2-pyridinyl)-1-isoquinolinamine-N2,N3]bis(nitrato-O)copper is studied for its coordination chemistry and potential catalytic properties. It can serve as a model compound for understanding copper coordination environments and reactivity.
Biology
The compound’s potential biological activity is of interest, particularly in the context of its interactions with biomolecules. Research may explore its use as a probe for studying copper’s role in biological systems or its potential as a therapeutic agent.
Medicine
In medicine, the compound could be investigated for its potential therapeutic applications, such as antimicrobial or anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development studies.
Industry
In industry, this compound may find applications in materials science, such as in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which [3-(6-Methyl-2-pyridinyl)-1-isoquinolinamine-N2,N3]bis(nitrato-O)copper exerts its effects involves its interaction with molecular targets. The copper center can participate in redox reactions, influencing the activity of enzymes or other proteins. The ligand structure allows for specific binding interactions, which can modulate the activity of the compound in biological systems.
相似化合物的比较
Similar Compounds
- [3-(6-Methyl-2-pyridinyl)-1-isoquinolinamine-N2,N3]bis(chlorato-O)copper
- [3-(6-Methyl-2-pyridinyl)-1-isoquinolinamine-N2,N3]bis(sulfato-O)copper
- [3-(6-Methyl-2-pyridinyl)-1-isoquinolinamine-N2,N3]bis(acetato-O)copper
Uniqueness
What sets [3-(6-Methyl-2-pyridinyl)-1-isoquinolinamine-N2,N3]bis(nitrato-O)copper apart from similar compounds is its specific coordination environment and the presence of nitrato groups
属性
分子式 |
C15H13CuN5O6 |
|---|---|
分子量 |
422.84 g/mol |
IUPAC 名称 |
copper;3-(6-methylpyridin-2-yl)isoquinolin-1-amine;dinitrate |
InChI |
InChI=1S/C15H13N3.Cu.2NO3/c1-10-5-4-8-13(17-10)14-9-11-6-2-3-7-12(11)15(16)18-14;;2*2-1(3)4/h2-9H,1H3,(H2,16,18);;;/q;+2;2*-1 |
InChI 键 |
SJFFYDXXPMOHTL-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC=C1)C2=CC3=CC=CC=C3C(=N2)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


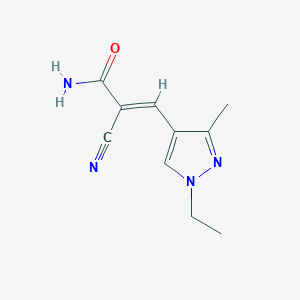
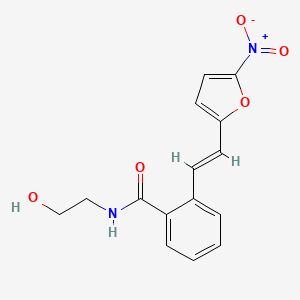

![3-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12888097.png)

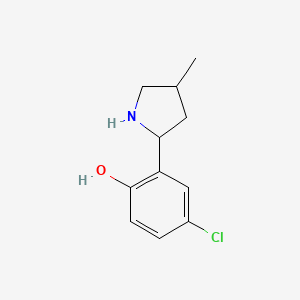
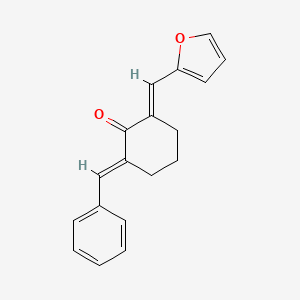
![4-Formylbenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12888123.png)
![2,2'-(Decane-1,10-diyl)bis(benzo[d]oxazol-5-amine)](/img/structure/B12888135.png)

![Di-tert-butyl(2',4',6'-triisopropyl-4,5-dimethoxy-3,6-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888146.png)
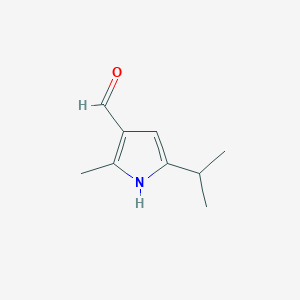
![N-(Benzo[h]quinolin-2-ylmethyl)-3,5-dimethoxybenzamide](/img/structure/B12888158.png)
![2-(2-(2-(2-([1,1'-Biphenyl]-4-yloxy)ethoxy)ethoxy)ethoxy)ethanol](/img/structure/B12888159.png)
